
(2-Isopropylpyridin-3-yl)methanol
Overview
Description
(2-Isopropylpyridin-3-yl)methanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring an isopropyl group at the second position and a hydroxymethyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropylpyridin-3-yl)methanol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-isopropylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Isopropylpyridine-3-carboxylic acid.
Reduction: 2-Isopropylpiperidine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Isopropylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Isopropylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-Isopropoxypyridin-3-yl)methanol: Similar structure but with an isopropoxy group instead of an isopropyl group.
(2-Aminopyridin-3-yl)methanol: Contains an amino group at the second position.
(2-Methylpyridin-3-yl)methanol: Features a methyl group at the second position.
Uniqueness
(2-Isopropylpyridin-3-yl)methanol is unique due to the presence of both an isopropyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Biological Activity
Overview
(2-Isopropylpyridin-3-yl)methanol is an organic compound with the molecular formula CHNO. It is a pyridine derivative characterized by an isopropyl group at the second position and a hydroxymethyl group at the third position of the pyridine ring. This unique structure imparts distinct biological activities, making it a subject of interest in pharmaceutical research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to target molecules. This interaction may modulate enzymatic activities, potentially leading to therapeutic effects in various conditions.
1. Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:
These findings suggest that this compound may also possess similar anti-inflammatory properties, warranting further investigation.
2. Antimicrobial Activity
The compound's structural features may contribute to its antimicrobial properties. Pyridine derivatives have been explored for their efficacy against various pathogens, including drug-resistant strains of bacteria. For example, studies on related compounds have shown activity against Mycobacterium tuberculosis, indicating potential applications in treating infections.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its biological activity in vitro. The compound was tested for its ability to inhibit COX-2 and showed promising results comparable to established anti-inflammatory drugs.
Case Study 2: Structure–Activity Relationship (SAR)
Research on SAR has demonstrated that modifications to the pyridine ring can significantly influence biological activity. For example, introducing electron-donating groups enhances COX-2 inhibition, suggesting that this compound could be optimized for improved efficacy against inflammatory diseases.
Research Findings
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Chemical Reactions : The compound undergoes various chemical transformations, including oxidation and substitution reactions, which can lead to biologically active derivatives.
- Oxidation : Hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
- Substitution : The hydroxymethyl group can be replaced by other functional groups, potentially altering biological activity.
- Pharmacokinetics : Preliminary studies suggest that this compound exhibits favorable absorption and distribution characteristics, making it a viable candidate for further pharmacological development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Isopropylpyridin-3-yl)methanol?
The synthesis typically involves reducing a pyridine precursor containing a carbonyl or halomethyl group. For example:
- Sodium borohydride (NaBH₄) in methanol/ethanol under mild conditions reduces chloromethyl or carbonyl intermediates .
- Lithium aluminum hydride (LiAlH₄) may be used for more sterically hindered substrates, requiring anhydrous conditions and controlled temperatures . Key steps include protecting group strategies (e.g., cyclopropylmethoxy groups) and optimizing solvent polarity to enhance yield .
Q. How is this compound characterized using spectroscopic methods?
- ¹H/¹³C NMR : The pyridine ring protons (δ 7.0–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) confirm substitution patterns. The methanol -OH proton appears as a broad singlet (~δ 2.5 ppm) .
- IR Spectroscopy : Stretching frequencies for the hydroxyl group (~3200–3600 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) are critical .
- HPLC/GC-MS : Used to assess purity and quantify impurities, often paired with UV detection (λ ~260 nm for pyridine derivatives) .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts .
- Recrystallization : Ethanol/water mixtures are ideal for removing unreacted starting materials .
- Distillation : Vacuum distillation may be employed for high-boiling-point impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve NaBH₄ reactivity, while methanol stabilizes intermediates .
- Temperature Control : Room temperature minimizes side reactions (e.g., over-reduction), but elevated temperatures (~40°C) may accelerate sluggish reductions .
- Catalyst Screening : Palladium or nickel catalysts can enhance selectivity in multi-step syntheses .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity, especially for overlapping pyridine signals .
- Isotopic Labeling : Deuterated solvents or ¹³C-labeled precursors clarify ambiguous peaks .
- Computational Modeling : DFT calculations predict NMR chemical shifts and IR frequencies, cross-validating experimental data .
Q. What computational methods predict the reactivity of this compound?
- Density Functional Theory (DFT) : Models transition states for nucleophilic reactions (e.g., esterification) and predicts regioselectivity in electrophilic substitutions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways and stability .
Q. What fluorinated analogs of this compound have been studied for enhanced bioactivity?
- 6-Fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives exhibit improved metabolic stability and receptor binding, validated via in vitro assays (e.g., kinase inhibition) .
- Synthetic Strategies : Direct fluorination using Selectfluor® or halogen-exchange reactions with KF .
Q. How to analyze the stability of this compound under varying pH and temperature?
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-Dependent Hydrolysis : Assessed in buffered solutions (pH 1–13) to identify labile functional groups (e.g., ester or ether linkages) .
Q. What biological targets are plausible for this compound based on structural analogs?
- Neurotransmitter Receptors : Pyridine derivatives often target dopamine D₃ or serotonin receptors, validated via radioligand binding assays .
- Enzyme Inhibition : Molecular docking studies suggest potential for acetylcholinesterase or COX-2 inhibition .
Q. How to validate analytical methods for quantifying this compound in complex matrices?
Properties
IUPAC Name |
(2-propan-2-ylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUXGVRLMGZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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